1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Overview
Description
1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: A precursor in the synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine.
1-(3,4-Dichlorophenyl)pyrrolidine: Another compound with a similar 3,4-dichlorophenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13-14/h1-5H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLBNVUSCTMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634399 | |
Record name | 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66000-43-9 | |
Record name | 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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